N-Biotinylglycin

Übersicht

Beschreibung

N-Biotinyl Glycine is a compound that combines the properties of biotin and glycine. Biotin, also known as vitamin H or coenzyme R, is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Glycine is the simplest amino acid and is involved in the synthesis of proteins. The combination of these two molecules results in a compound that has significant applications in biochemical research and industrial processes.

Wissenschaftliche Forschungsanwendungen

N-Biotinyl Glycine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a tag for labeling molecules.

Biology: The compound is used in biotinylation techniques to study protein interactions and cellular processes.

Medicine: N-Biotinyl Glycine is used in diagnostic assays and therapeutic research.

Industry: It is employed in the production of biotinylated products for various industrial applications.

Wirkmechanismus

Target of Action

N-Biotinyl Glycine is a compound that primarily targets acetyl-CoA carboxylase (ACC) . ACC is an enzyme that catalyzes the first committed step in fatty acid biosynthesis, a metabolic pathway required for several important biological processes including the synthesis and maintenance of cellular membranes .

Mode of Action

The mode of action of N-Biotinyl Glycine involves two distinct enzymatic activities. First, a biotin carboxylase (BC) component catalyzes the MgATP-dependent carboxylation of the N1′ atom of the biotin cofactor, using bicarbonate as the CO2 donor . The biotin is covalently linked through an amide bond to a lysine side chain in the biotin carboxyl carrier protein (BCCP) component . This process typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins .

Biochemical Pathways

The biochemical pathways affected by N-Biotinyl Glycine are primarily related to fatty acid metabolism. The products produced from this pathway are required in numerous biological processes such as bacterial quorum sensing and protein modification . Additionally, N-Biotinyl Glycine is involved in the N-degron pathway, which targets proteins for degradation through N-terminal degron motifs .

Pharmacokinetics

It is known that n-glycans play a significant role in the pharmacodynamics and pharmacokinetics of recombinant therapeutic proteins and antibodies . Highly sialylated complex-type glycans enable the longer serum half-lives of proteins .

Result of Action

The result of the action of N-Biotinyl Glycine is the modulation of fatty acid biosynthesis. By targeting ACC, N-Biotinyl Glycine can influence the synthesis and maintenance of cellular membranes . Additionally, the compound’s involvement in the N-degron pathway suggests a role in protein degradation .

Action Environment

The action environment of N-Biotinyl Glycine is largely dependent on the physiological conditions and biological systems in which it operates. As a water-soluble compound, N-Biotinyl Glycine is compatible with physiological conditions and biological systems . .

Biochemische Analyse

Biochemical Properties

N-Biotinyl Glycine plays a significant role in biochemical reactions. It is used as a labeling reagent in various biochemical applications, including protein labeling, nucleic acid labeling, and cell labeling . The nature of these interactions is largely dependent on the specific biochemical context in which N-Biotinyl Glycine is used.

Cellular Effects

The effects of N-Biotinyl Glycine on cells and cellular processes are diverse and context-dependent. As a derivative of biotin, it can influence cell function by interacting with various biomolecules within the cell

Molecular Mechanism

The molecular mechanism of N-Biotinyl Glycine is complex and multifaceted. It involves binding interactions with various biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression . The exact molecular mechanisms through which N-Biotinyl Glycine exerts its effects remain to be fully elucidated.

Metabolic Pathways

N-Biotinyl Glycine is involved in various metabolic pathways. It interacts with enzymes and cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

N-Biotinyl Glycine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl Glycine typically involves the reaction of biotin with glycine under specific conditions. One common method is the use of biotinylation reagents that target primary amines. The reaction is usually carried out in an aqueous solution with a suitable buffer to maintain the pH. The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the formation of the amide bond between biotin and glycine.

Industrial Production Methods: In industrial settings, the production of N-Biotinyl Glycine may involve large-scale biotinylation processes. These processes utilize biotinylation reagents that are designed for high efficiency and specificity. The industrial methods often include steps for purification and quality control to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-Biotinyl Glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of biotinylated glycine derivatives with altered functional groups.

Vergleich Mit ähnlichen Verbindungen

N-Biotinyl Glycine can be compared with other biotinylated compounds, such as:

N-Biotinyl Lysine: Similar to N-Biotinyl Glycine, but with lysine instead of glycine.

N-Biotinyl Cysteine: Contains cysteine, offering different reactivity and applications.

N-Biotinyl Serine: Incorporates serine, providing unique properties for specific applications.

Uniqueness: N-Biotinyl Glycine is unique due to its simplicity and versatility. The combination of biotin and glycine allows for easy incorporation into various biochemical processes, making it a valuable tool in research and industry.

Biologische Aktivität

N-Biotinyl Glycine, a biotinylated derivative of glycine, has garnered attention in the field of biochemical research due to its potential biological activities and applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

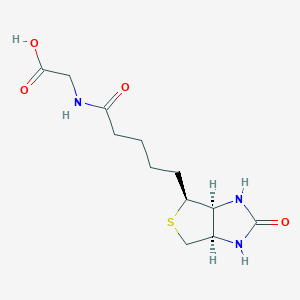

Chemical Structure and Properties

N-Biotinyl Glycine is characterized by the presence of a biotin moiety attached to a glycine molecule. This structural modification enhances its solubility and bioavailability compared to glycine alone. The biotin group is known for its role as a cofactor in various enzymatic reactions, particularly in carboxylation processes.

- Enzymatic Role : The biotin component of N-Biotinyl Glycine can serve as a substrate for biotin-dependent enzymes. These enzymes are crucial in metabolic pathways, including fatty acid synthesis and amino acid metabolism. The attachment of biotin enhances the interaction between enzymes and their substrates, facilitating biochemical reactions.

- Cellular Uptake : N-Biotinyl Glycine is believed to utilize biotin transport mechanisms for cellular uptake. Studies indicate that cells express specific transporters that recognize and facilitate the entry of biotinylated compounds, potentially leading to enhanced intracellular concentrations compared to non-biotinylated counterparts .

- Protein Modification : The incorporation of N-Biotinyl Glycine into proteins can influence their stability and function. Biotinylation is often used in protein labeling and purification techniques due to the strong affinity between biotin and avidin or streptavidin, which can be exploited in various biochemical assays .

1. Antioxidant Properties

Research has suggested that N-Biotinyl Glycine exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This activity can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that N-Biotinyl Glycine can modulate inflammatory responses. By inhibiting the production of pro-inflammatory cytokines, it may contribute to reducing inflammation in conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Effects

Preliminary studies indicate that N-Biotinyl Glycine may have neuroprotective effects, enhancing neuronal survival under stress conditions. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of N-Biotinyl Glycine using a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results showed a significant reduction in cell death and ROS levels in treated cells compared to controls, suggesting that N-Biotinyl Glycine effectively mitigates oxidative damage.

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory bowel disease (IBD), researchers administered N-Biotinyl Glycine to animal models exhibiting IBD symptoms. The treatment resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, indicating its potential as a therapeutic agent for managing IBD.

Data Summary

| Property | Findings |

|---|---|

| Antioxidant Activity | Reduced ROS levels; improved cell viability |

| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines |

| Neuroprotective Effects | Enhanced neuronal survival under stress |

Eigenschaften

IUPAC Name |

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCEKNYUXATHY-LAEOZQHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609918 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160390-90-9 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.